molecular formula C24H26N6O B10925629 6-cyclopropyl-3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10925629
M. Wt: 414.5 g/mol
InChI Key: SLJUKZBJHUWWBV-UHFFFAOYSA-N
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Description

6-cyclopropyl-3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The unique structure of this compound, featuring multiple functional groups and heterocyclic rings, makes it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyclopropyl and methyl groups: These groups can be introduced via alkylation reactions.

    Attachment of the phenyl group: This step may involve cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the carboxamide group: This can be achieved through amide bond formation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential use in the development of new drugs targeting specific diseases.

    Industry: Applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide would depend on its specific interactions with biological targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyridines: Compounds with similar core structures but different substituents.

    Carboxamides: Compounds with similar functional groups but different core structures.

Uniqueness

The uniqueness of 6-cyclopropyl-3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its specific combination of functional groups and heterocyclic rings, which may confer unique biological activity or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H26N6O

Molecular Weight

414.5 g/mol

IUPAC Name

6-cyclopropyl-3-methyl-N-[3-(5-methylpyrazol-1-yl)propyl]-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H26N6O/c1-16-11-13-26-29(16)14-6-12-25-24(31)20-15-21(18-9-10-18)27-23-22(20)17(2)28-30(23)19-7-4-3-5-8-19/h3-5,7-8,11,13,15,18H,6,9-10,12,14H2,1-2H3,(H,25,31)

InChI Key

SLJUKZBJHUWWBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CCCNC(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C)C5CC5

Origin of Product

United States

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